

# Boc-Aminooxy-PEG2-bromide chemical structure and properties

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## Compound of Interest

Compound Name: *Boc-Aminooxy-PEG2-bromide*

Cat. No.: *B3119628*

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## An In-depth Technical Guide to Boc-Aminooxy-PEG2-bromide

For researchers, scientists, and professionals in drug development, **Boc-Aminooxy-PEG2-bromide** is a key reagent. This bifunctional linker plays a crucial role in the synthesis of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its unique chemical architecture allows for the precise and stable conjugation of biomolecules, enhancing the efficacy and therapeutic window of targeted drug delivery systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and logical workflows.

## Core Chemical Identity and Properties

**Boc-Aminooxy-PEG2-bromide**, with the CAS Number 252378-67-9, is a heterobifunctional linker.<sup>[1]</sup> Its structure is characterized by three key functional components: a Boc-protected aminooxy group, a flexible polyethylene glycol (PEG) spacer, and a reactive terminal bromide. This design enables a two-step conjugation strategy, offering precise control over the modification of complex biomolecules.

The Boc (tert-butoxycarbonyl) group serves as a protecting group for the highly reactive aminooxy moiety. This protection is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the nucleophilic aminooxy group.<sup>[2]</sup> The

aminoxy group can then selectively react with aldehydes or ketones to form a stable oxime linkage.<sup>[1]</sup>

The PEG2 spacer, consisting of two ethylene glycol units, imparts several beneficial properties. It enhances the aqueous solubility of the molecule and the resulting conjugate, which is often a critical challenge in drug development.<sup>[3][4]</sup> Furthermore, the PEG spacer can reduce aggregation and may help to minimize the immunogenicity of the final conjugate.<sup>[2]</sup>

The terminal bromide is a versatile functional group that acts as a good leaving group in nucleophilic substitution reactions.<sup>[3]</sup> This allows for the attachment of a wide range of molecules, including cytotoxic drugs, imaging agents, or other functional moieties, typically through linkage with thiol or amine nucleophiles.

## Physicochemical and Handling Data

For ease of reference, the key quantitative properties of **Boc-Aminoxy-PEG2-bromide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>22</sub> BrNO <sub>5</sub>	<sup>[1]</sup>
Molecular Weight	328.2 g/mol	<sup>[1][5]</sup>
CAS Number	252378-67-9	<sup>[1]</sup>
Purity	Typically >95% or >97%	<sup>[1]</sup>
Appearance	White to off-white solid or colorless oil	
Storage Conditions	-20°C	<sup>[1][5]</sup>
Shipping Conditions	Ambient temperature or with blue ice	<sup>[5]</sup>

## Applications in Bioconjugation and Drug Development

The primary application of **Boc-Aminooxy-PEG2-bromide** is in the field of bioconjugation, most notably in the construction of ADCs.<sup>[5][6][7]</sup> ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug, and its properties can significantly impact the stability, efficacy, and safety of the ADC.

The use of **Boc-Aminooxy-PEG2-bromide** in ADC development allows for a controlled and stepwise assembly process. First, the terminal bromide can be reacted with a cytotoxic payload. Following this, the Boc protecting group on the aminooxy function is removed, and the linker-payload construct is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.

Beyond ADCs, this versatile linker can be employed in the development of other targeted therapies, such as peptide-based therapeutics and diagnostic probes.<sup>[1]</sup> The ability to connect different molecular entities with precise control makes it a valuable tool in the synthesis of complex, multifunctional biomolecules.

## Experimental Protocols

The following are representative protocols for the synthesis and application of **Boc-Aminooxy-PEG2-bromide**. Note that specific reaction conditions may need to be optimized for individual substrates and desired outcomes.

### Synthesis of Boc-Aminooxy-PEG2-bromide

A plausible synthetic route for **Boc-Aminooxy-PEG2-bromide** involves a multi-step process, starting from readily available starting materials. A general outline is provided below:

- **Protection of Aminooxyethane:** React aminooxyethane hydrochloride with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature. This reaction protects the aminooxy group with the Boc moiety.
- **Pegylation:** The resulting Boc-protected aminooxyethane is then reacted with 1-bromo-2-(2-bromoethoxy)ethane in the presence of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to introduce the PEG2-bromide moiety.

- Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **Boc-Aminoxy-PEG2-bromide**.

## General Protocol for Antibody-Drug Conjugation

This protocol outlines the general steps for using **Boc-Aminoxy-PEG2-bromide** to generate an ADC.

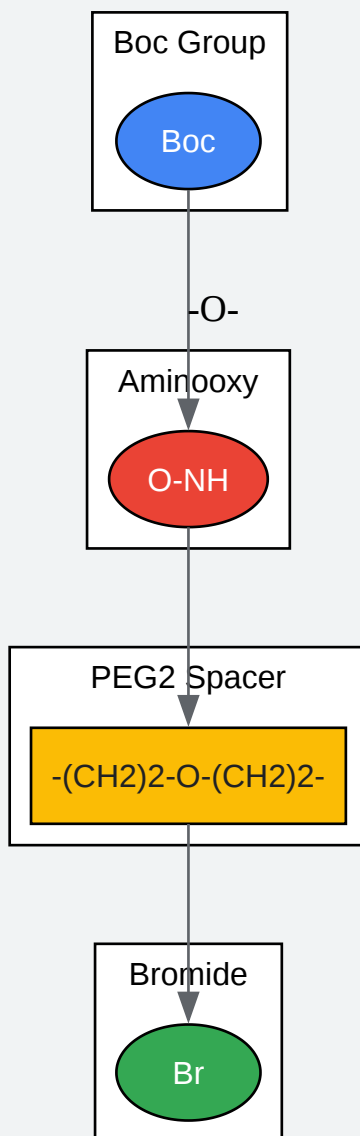
- Payload Attachment:
  - Dissolve the cytotoxic drug (containing a suitable nucleophile, e.g., a thiol or amine) and **Boc-Aminoxy-PEG2-bromide** in an appropriate aprotic solvent such as dimethylformamide (DMF).
  - Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction.
  - Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS).
  - Purify the resulting linker-payload conjugate using preparative HPLC.
- Boc Deprotection:
  - Dissolve the purified linker-payload conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
  - Stir the reaction at room temperature for 1-2 hours.
  - Remove the solvent and TFA under reduced pressure to yield the deprotected aminoxy-linker-payload.
- Oxime Ligation to Antibody:
  - Prepare the antibody by introducing an aldehyde or ketone group through site-specific modification (e.g., enzymatic or chemical modification of a specific amino acid residue).

- Dissolve the deprotected aminooxy-linker-payload in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a slightly acidic pH of 5.5-6.5).
- Add the modified antibody to the solution of the linker-payload.
- Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.
- Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove any unreacted components.

## Logical and Experimental Workflows

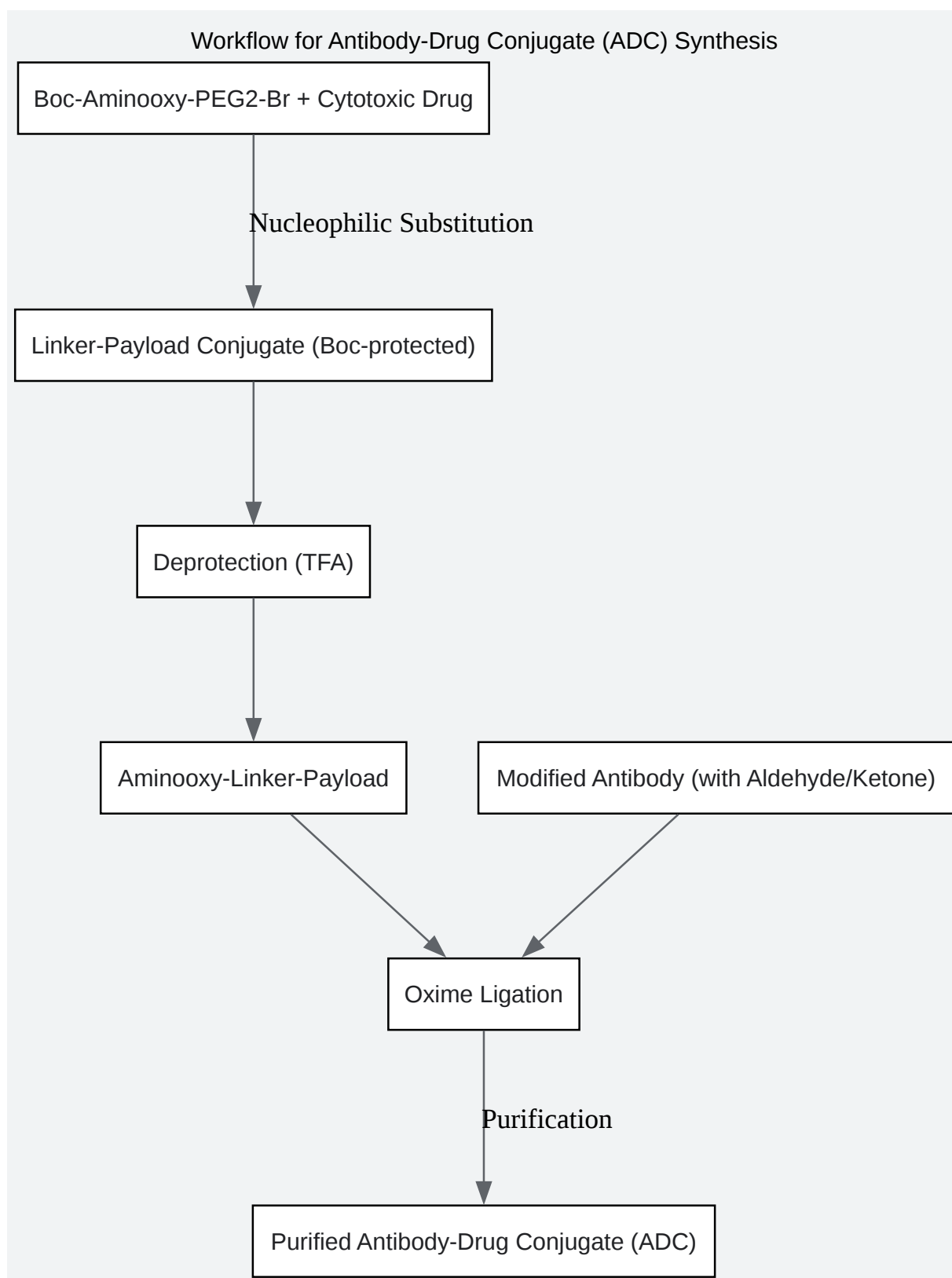
To visually represent the processes involving **Boc-Aminooxy-PEG2-bromide**, the following diagrams have been generated using the DOT language.

## Chemical Structure of Boc-Aminooxy-PEG2-bromide



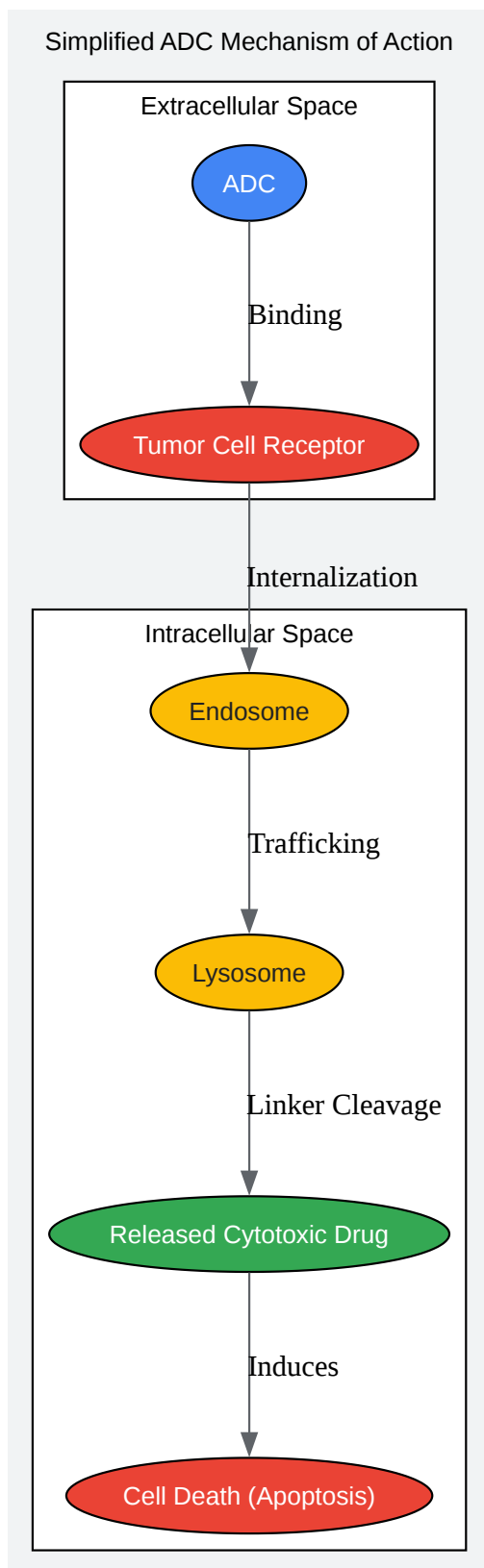
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Caption: Functional components of **Boc-Aminooxy-PEG2-bromide**.



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Caption: Stepwise synthesis of an ADC using the linker.



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Caption: Cellular pathway of ADC-mediated cell killing.



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## References

- 1. Boc-Aminooxy-PEG2-bromide [myskinrecipes.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. N-Boc-PEG2-bromide, 165963-71-3 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Boc-Aminooxy-PEG2-bromide | TargetMol [targetmol.com]
- 6. boc-aminooxy-peg-2-bromide — TargetMol Chemicals [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
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